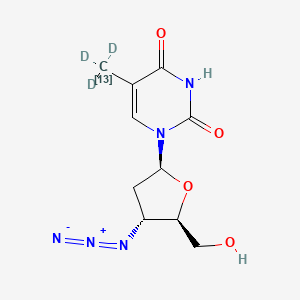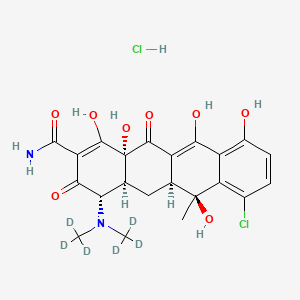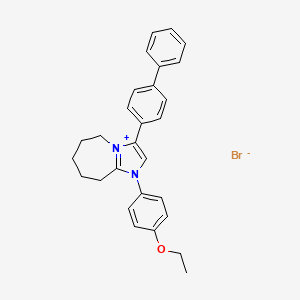
Mianserin EP impurity E-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'impureté E-d4 de Mianserin EP (chlorhydrate) est une version marquée au deutérium de l'impureté E de Mianserin EP chlorhydrate. Le marquage au deutérium consiste à remplacer les atomes d'hydrogène par du deutérium, un isotope stable de l'hydrogène. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans l'étude du métabolisme des médicaments et de la pharmacocinétique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'impureté E-d4 de Mianserin EP (chlorhydrate) implique l'incorporation du deutérium dans la structure moléculaire de l'impureté E de Mianserin EP chlorhydrate. Ce processus nécessite généralement l'utilisation de réactifs et de solvants deutérés dans des conditions contrôlées afin de garantir le remplacement sélectif des atomes d'hydrogène par du deutérium .
Méthodes de production industrielle
La production industrielle de l'impureté E-d4 de Mianserin EP (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation d'équipements et de techniques spécialisés pour maintenir la pureté et la constance du produit. Le composé final est ensuite soumis à des mesures rigoureuses de contrôle qualité pour garantir sa pertinence à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions
L'impureté E-d4 de Mianserin EP (chlorhydrate) peut subir diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité mais impliquent généralement des températures et des pressions contrôlées .
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des analogues deutérés du composé d'origine .
Applications de la recherche scientifique
L'impureté E-d4 de Mianserin EP (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme traceur dans l'étude des mécanismes et des voies réactionnelles.
Biologie : Employé dans les études métaboliques pour suivre la distribution et la dégradation des composés dans les systèmes biologiques.
Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.
Industrie : Appliqué dans le développement et la validation de méthodes analytiques pour le contrôle qualité et la conformité réglementaire
Mécanisme d'action
Le mécanisme d'action de l'impureté E-d4 de Mianserin EP (chlorhydrate) est principalement lié à son rôle de composé marqué au deutérium. La substitution au deutérium peut affecter les profils pharmacocinétiques et métaboliques des médicaments en modifiant leur stabilité et leur réactivité. Cela peut entraîner des modifications de l'absorption, de la distribution, du métabolisme et de l'excrétion du composé, fournissant des informations précieuses sur son comportement dans les systèmes biologiques .
Applications De Recherche Scientifique
Mianserin EP impurity E-d4 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Mécanisme D'action
The mechanism of action of Mianserin EP impurity E-d4 (hydrochloride) is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their stability and reactivity. This can lead to changes in the absorption, distribution, metabolism, and excretion of the compound, providing valuable insights into its behavior in biological systems .
Comparaison Avec Des Composés Similaires
L'impureté E-d4 de Mianserin EP (chlorhydrate) est unique en raison de son marquage au deutérium, ce qui la distingue des autres composés similaires. Parmi les composés similaires, citons :
Impureté E de Mianserin EP chlorhydrate : La version non deutérée du composé.
Impureté D de Mianserin EP : Une autre impureté de Mianserin avec une structure moléculaire différente.
Impureté B de Mianserin : Un composé apparenté utilisé dans des applications de recherche similaires .
L'unicité de l'impureté E-d4 de Mianserin EP (chlorhydrate) réside dans son marquage au deutérium, qui offre des avantages distincts dans les études pharmacocinétiques et métaboliques .
Propriétés
Formule moléculaire |
C17H19ClN2 |
|---|---|
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuterio-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H/i9D2,10D2; |
Clé InChI |
KVJGBZBVKLKGRN-PQDNHERISA-N |
SMILES isomérique |
[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42)([2H])[2H])[2H].Cl |
SMILES canonique |
C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)


![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)

![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)





